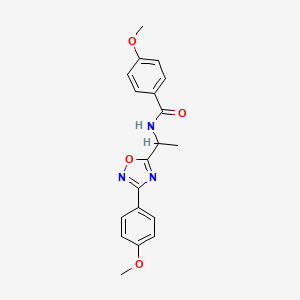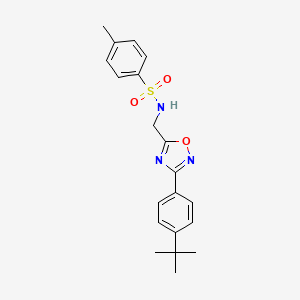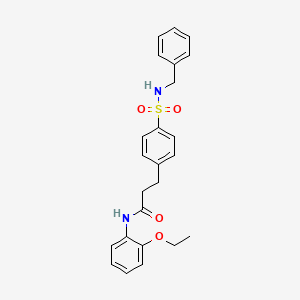
N-ethyl-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-3-nitrobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-ethyl-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-3-nitrobenzamide, also known as 8HQNO, is a novel small molecule that has gained attention in scientific research due to its potential applications in various fields. It is a synthetic compound that was first synthesized in 2009 and has since been studied extensively for its unique properties and potential benefits.
Mécanisme D'action
The mechanism of action of N-ethyl-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-3-nitrobenzamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways in cancer cells. It has been shown to induce cell cycle arrest and apoptosis by activating the p53 pathway. Additionally, it has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and repair.
Biochemical and Physiological Effects:
Studies have shown that this compound has a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, and to induce apoptosis in a variety of cancer cell lines. Additionally, it has been shown to have antimicrobial activity against a variety of bacteria and fungi.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of N-ethyl-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-3-nitrobenzamide is its potent anticancer and antimicrobial activity, making it a valuable tool for researchers in these fields. Additionally, its synthesis method has been optimized for high yield and purity, making it suitable for large-scale production. However, one limitation is that its mechanism of action is not fully understood, which may hinder its development as a therapeutic agent.
Orientations Futures
There are several potential future directions for research on N-ethyl-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-3-nitrobenzamide. One area of interest is its potential as a therapeutic agent for cancer and infectious diseases. Additionally, further studies are needed to elucidate its mechanism of action and to optimize its synthesis method for increased yield and purity. Finally, there is potential for the development of new derivatives of this compound with improved pharmacological properties.
Méthodes De Synthèse
The synthesis of N-ethyl-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-3-nitrobenzamide is a multistep process that involves the reaction of 8-hydroxyquinoline with nitrobenzene and ethyl chloroformate. The resulting product is then treated with sodium hydride and N-ethyl-N-methylamine to yield the final product. This synthesis method has been optimized for high yield and purity, making it suitable for large-scale production.
Applications De Recherche Scientifique
One of the primary applications of N-ethyl-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-3-nitrobenzamide is in the field of medicinal chemistry. It has been shown to have potent anticancer activity, with studies demonstrating its ability to induce apoptosis in cancer cells. Additionally, it has been shown to have antimicrobial activity, making it a potential candidate for the development of new antibiotics.
Propriétés
IUPAC Name |
N-ethyl-N-[(8-methyl-2-oxo-1H-quinolin-3-yl)methyl]-3-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O4/c1-3-22(20(25)15-8-5-9-17(11-15)23(26)27)12-16-10-14-7-4-6-13(2)18(14)21-19(16)24/h4-11H,3,12H2,1-2H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXSCQWIFQGFLNU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC2=CC=CC(=C2NC1=O)C)C(=O)C3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

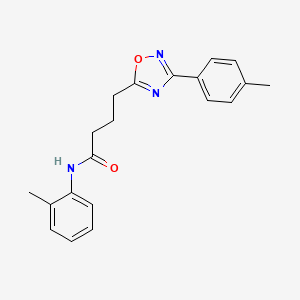

![N-(1-ethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-nitrobenzamide](/img/structure/B7700443.png)
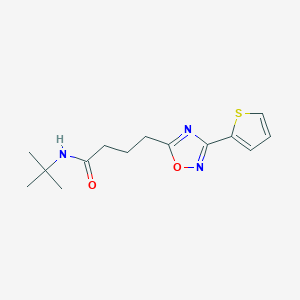

![2-(N-benzyl4-bromobenzenesulfonamido)-N-[(oxolan-2-yl)methyl]acetamide](/img/structure/B7700477.png)

![N-(3,4-dimethoxyphenyl)-2-{N-[(4-methylphenyl)methyl]benzenesulfonamido}acetamide](/img/structure/B7700484.png)

